molecular formula C11H12O4 B14050322 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one

1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one

Cat. No.: B14050322
M. Wt: 208.21 g/mol
InChI Key: SBAGSIFKHLXVOD-UHFFFAOYSA-N
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Description

1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a ketone group attached to a phenyl ring. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with a suitable alkylating agent under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as oxidation and carboxylation, to yield the final product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

1-(2-(Carboxy(hydroxy)methyl)phenyl)propan-1-one can be compared with similar compounds, such as:

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-2-(2-propanoylphenyl)acetic acid

InChI

InChI=1S/C11H12O4/c1-2-9(12)7-5-3-4-6-8(7)10(13)11(14)15/h3-6,10,13H,2H2,1H3,(H,14,15)

InChI Key

SBAGSIFKHLXVOD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(C(=O)O)O

Origin of Product

United States

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